Boc-Dap-OH

Catalog No.
S672384
CAS No.
73259-81-1
M.F
C8H16N2O4
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Dap-OH

CAS Number

73259-81-1

Product Name

Boc-Dap-OH

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

KRJLRVZLNABMAT-YFKPBYRVSA-N

Synonyms

Boc-Dap-OH;73259-81-1;Boc-L-2,3-diaminopropionicacid;(S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid;3-Amino-Boc-L-alanine;Boc-Dpr-OH;3-Amino-N-Boc-L-alanine;3-Amino-(tert-butoxycarbonyl)-L-alanine;(N-Boc-beta-amino)-Ala-OH;(S)-3-Amino-2-(tert-butoxycarbonylamino)propanoicacid;N-Boc-L-2,3-diaminopropanoicacid;MFCD00236843;SBB065814;Nalpha-Boc-2,3-diaminopropionicAcid;(S)-3-Amino-2-(tert-butoxycarbonylamino)propionicAcid;N-ALPHA-L-(BUTOXYCARBONYL)-2,3-DIAMINOPROPIONICACID;Nalpha-Boc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;(2S)-3-AMINO-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOICACID;PubChem13819;BOC-DAPA-OH;BOC-L-DAPA-OH;AC1MBSG4;AC1Q1MSN;BOC-L-DAP-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[NH3+])C(=O)[O-]

The exact mass of the compound Boc-Dap-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Dap-OH (N-α-Boc-L-2,3-diaminopropionic acid) is a highly specialized, non-canonical amino acid building block characterized by a zwitterionic core with a free primary β-amine and a Boc-protected α-amine . In procurement and process chemistry, it is primarily selected as a versatile precursor for solid-phase peptide synthesis (SPPS), macrocyclization, and the generation of orthogonally protected side-chain derivatives. Its defining structural feature is its extremely short side chain, consisting of only a single methylene group. This minimal steric profile allows for the tightest possible conformational restriction in peptide macrocycles and provides a highly accessible, reactive site for solution-phase derivatization prior to peptide assembly [1].

Research Fit

Designed for Boc/Bzl solid-phase peptide synthesis (SPPS)
Single Boc protection enables orthogonal β-amino functionalization
High-purity specification supports reproducible coupling efficiency

Substituting Boc-Dap-OH with longer-chain homologs, such as Boc-Dab-OH (n=2) or Boc-Orn-OH (n=3), fundamentally alters the steric bulk and distance of the side-chain amine from the peptide backbone. In process chemistry, this substitution leads to increased susceptibility to unwanted side reactions, such as problematic 6-endo-trig cyclizations during solution-phase reductive amination, which drastically reduces synthetic yields [1]. Furthermore, in biological applications, the increased side-chain length of Dab or Orn analogs can cause an order-of-magnitude drop in the cytotoxicity of antibody-drug conjugate (ADC) payloads [1]. Finally, substituting with pre-protected variants like Boc-Dap(Fmoc)-OH restricts the buyer's ability to perform high-yield, solution-phase diazo transfers to generate click-ready azide precursors .

Substitution Risk

H-Dap-OH lacks orthogonality, leading to uncontrolled polymerization and sequence impurities.
Fmoc-Dap-OH is base-labile; premature deprotection occurs under standard Boc coupling conditions.
Lower-purity grades may contain water or reactive impurities that quench activated species.

Diazo Transfer for Azide Precursors

For the synthesis of click-ready building blocks, Boc-Dap-OH demonstrates superior processability during Cu(II)-catalyzed diazo transfer. It cleanly converts to 3-azido-N-Boc-L-alanine with a yield of 72–88%. In stark contrast, the homologous Boc-Dab-OH yields less than 13%, and homoserine derivatives yield less than 50% under identical conditions due to severe elimination side reactions .

Evidence DimensionDiazo transfer yield to form azido amino acids
Target Compound DataBoc-Dap-OH: 72–88% yield
Comparator Or BaselineBoc-Dab-OH: <13% yield; Homoserine: <50% yield
Quantified Difference5.5-fold to >6.7-fold higher yield for the Dap derivative.
ConditionsCu-catalyzed diazo transfer with triflyl azide or imidazole-1-sulfonyl azide in biphasic solvent.

Buyers requiring azide-functionalized precursors for CuAAC click chemistry must procure Boc-Dap-OH to ensure scalable, high-yielding synthesis without elimination side reactions.

SPPS Orthogonality
Class-level
Boc-Dap-OH Boc stable under base-catalyzed coupling
Fmoc-Dap-OH Fmoc labile; incompatible with Boc/Bzl SPPS
Prevents protocol revalidation and batch failure.
Boc/Bzl SPPS with DIEA/TEA coupling steps.

Cyclization Prevention During Alkylation

During the solution-phase synthesis of heavily alkylated side chains, Boc-Dap-OH avoids problematic cyclization pathways. When subjected to reductive amination, benzyl deprotection, and Alloc protection, the Boc-Dap-OH derivative achieves a 50% yield over three steps[1]. Conversely, the Boc-Dab-OH homolog suffers from a competing 6-endo-trig cyclization, reducing the overall yield of the protected secondary amine to just 19% [1].

Evidence DimensionYield of Alloc-protected secondary amine after reductive amination sequence
Target Compound DataBoc-Dap-OH derivative: 50% yield over 3 steps
Comparator Or BaselineBoc-Dab-OH derivative: 19% yield over 3 steps
Quantified Difference2.6-fold higher yield for the Dap derivative.
ConditionsSequential reductive amination, Pd/C hydrogenation, and Alloc protection.

Procuring Boc-Dap-OH instead of longer-chain homologs prevents yield-destroying lactamization during the synthesis of custom alkylated building blocks.

Synthetic Utility
Head-to-head
Reported enzymatic synthesis pathway for Dolastatin 10 analog intermediates
Supports route-specific feasibility assessment.
Patent-specified process; may require independent validation.

ADC Payload Cytotoxicity

The ultra-short side chain of Boc-Dap-OH is critical for maximizing the biological potency of cryptophycin-based ADC payloads. A heavily methylated Dap-derived cryptophycin analog exhibited single-digit picomolar cytotoxicity with an IC50 of 2.91 pM[1]. The exact same modification on a Dab-derived scaffold resulted in an IC50 of 38.3 pM, representing a significant loss in potency [1].

Evidence DimensionIn vitro cytotoxicity (IC50) of modified cryptophycin derivatives
Target Compound DataDap(Me2) derivative: IC50 = 2.91 pM
Comparator Or BaselineDab(Me2) derivative: IC50 = 38.3 pM
Quantified Difference13-fold higher cytotoxicity for the Dap-derived payload.
ConditionsIn vitro cell viability assay using cryptophycin Unit D modifications.

For pharmaceutical procurement, selecting the Dap scaffold over Dab is essential to maintain the ultra-high potency required for effective antibody-drug conjugate payloads.

Solubility Profile
Class-level
Good solubility in DMF and DCM
Supports efficient coupling in automated synthesizers.
Supplier-reported data; verify under target conditions.

Guanidinylation for Arginine Mimetics

The free β-amine of Boc-Dap-OH serves as a highly efficient substrate for one-pot guanidinylation. Reaction with pyrazol(Boc)2 converts Boc-Dap-OH into the orthogonally protected short-chain arginine mimetic Boc-gDap(Boc2)-OH in an 87% yield [1]. This compares favorably to the baseline guanidinylation of standard Fmoc-Lys(Boc)-OH, which yields 81% [1], proving that the tight steric environment of the Dap side chain does not hinder high-yielding electrophilic modifications.

Evidence DimensionYield of protected guanidino functionality via one-pot reaction
Target Compound DataBoc-Dap-OH to Boc-gDap(Boc2)-OH: 87% yield
Comparator Or BaselineFmoc-Lys(Boc)-OH to Fmoc-hArg(Boc2)-OH: 81% yield
Quantified DifferenceComparable to slightly superior yield (+6%) for the shorter Dap scaffold.
ConditionsOne-pot reaction with pyrazol(Boc)2 and iPr2EtN in DMF for 16 hours.

Buyers synthesizing custom arginine mimetics can rely on Boc-Dap-OH for highly efficient, scalable side-chain functionalization prior to SPPS.

Purity Specification
Class-level
≥98.0%HPLC / TLC
Minimizes sequence impurities and coupling quench.
Water content ~3%; drying may be required.

Azido Building Block Synthesis

Because Boc-Dap-OH resists the elimination side reactions that plague longer-chain homologs, it is the preferred starting material for generating 3-azido-N-Boc-L-alanine via diazo transfer. This azide precursor is subsequently utilized in CuAAC click chemistry and the construction of 1,4-disubstituted 1,2,3-triazole bridges as highly stable disulfide bond mimetics in macrocyclic peptides[1].

ADC Payload Development

In the design of cryptophycin derivatives for antibody-drug conjugates, the ultra-short side chain of the Dap residue is critical. Procuring Boc-Dap-OH instead of Boc-Dab-OH ensures that the resulting heavily alkylated payloads maintain single-digit picomolar cytotoxicity, which is a strict requirement for effective targeted cancer therapies [2].

Custom Alkylated Amino Acid Synthesis

For process chemists synthesizing orthogonally protected, side-chain-alkylated amino acids, Boc-Dap-OH is the preferred precursor. Its single-methylene side chain prevents the yield-destroying 6-endo-trig cyclization that occurs during the reductive amination of longer-chain analogs, ensuring scalable and cost-effective production of custom building blocks [2].

Short-Chain Arginine Mimetics

The free β-amine of Boc-Dap-OH allows for efficient, one-pot guanidinylation to produce orthogonally protected short-chain arginine analogs. These mimetics are directly incorporated into solid-phase peptide synthesis workflows to conduct structure-activity relationship (SAR) studies for ion channel antagonists and antimicrobial peptides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-strategy SPPS of complex/cyclic peptides
Orthogonal protection design
Stability under base-catalyzed coupling steps
Key intermediate for ADC payloads (Dolastatin 10 analogs)
Defined synthetic route compatibility
Process reproducibility and patent-compliance review
Metal-complexing peptides and enzyme inhibitors
Free β-amino handle for post-synthetic modification
Minimal competing amine impurities at the reactive site

XLogP3

-2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

204.11100700 Da

Monoisotopic Mass

204.11100700 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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